cis-Zeatin

Übersicht

Beschreibung

Cis-Zeatin (cZ) is a type of cytokinin, a class of plant hormones that play a crucial role in regulating growth and development . It is an isomer of trans-Zeatin . Cis-Zeatin has been found to be involved in plant responses to both biotic and abiotic stresses .

Physical And Chemical Properties Analysis

The physical and chemical properties of cis-Zeatin are not well defined in the retrieved sources. The molecular weight of cis-Zeatin is 219.24 g/mol .Wissenschaftliche Forschungsanwendungen

Enhancing High-Temperature Resistance in Algae

cZ plays a crucial role in enhancing high-temperature resistance in Phaeodactylum tricornutum, a prominent source of industrial fucoxanthin production. High-temperature stress inhibits the growth and photosynthetic activity of P. tricornutum, leading to a decrease in fucoxanthin content. However, the presence of cZ helps to mitigate these effects and enhances the algae’s resistance to high-temperature stress .

Fucoxanthin Biosynthesis

cZ is also involved in fucoxanthin biosynthesis in P. tricornutum. High temperatures suppress the expression of genes related to photosynthesis and fucoxanthin biosynthesis. However, genes associated with cZ biosynthesis and cytokinesis signaling pathways exhibit increased expression under high-temperature conditions, indicating a potential role of cZ signaling in response to elevated temperatures .

Plant Growth Regulation

cZ-type cytokinins play a significant role in plant growth regulation. They are involved in various aspects of plant development and mediate responses to environmental interactions .

Response to Biotic and Abiotic Stresses

cZ-type cytokinins, including cZ, have been found to play a role in plant responses to biotic and abiotic stresses. They help plants adapt to changing environmental conditions and defend against pathogen and herbivore attacks .

Enhancing Antioxidant Activity

cZ has been shown to significantly increase antioxidant activity in Zea mays seedlings. It enhances the accumulation of osmolytes, including total phenolics, total flavonoids, proline, and total soluble proteins, which contribute to the plant’s antioxidant defense system .

Improving Photosynthesis Efficiency

cZ treatment has been found to improve photosynthesis efficiency in Zea mays seedlings. This leads to larger leaves, longer shoots, and increased biomass, while reducing root length and biomass .

These applications highlight the diverse roles of cZ in plant and algae biology, from enhancing resistance to environmental stress to regulating growth and development. Further research into the functions of cZ could provide valuable insights for crop improvement and sustainable agriculture .

Zukünftige Richtungen

Cis-Zeatin has potential roles in plant growth and environmental interactions . It could be used as a “novel” stress-response marker . Future research could involve experimental approaches using transgenic plants altered in cis-Zeatin levels to further uncover its roles . There is also a need for more research to understand the different roles of cis-Zeatin and trans-Zeatin in regulating plant immunity .

Wirkmechanismus

Target of Action

cis-Zeatin (cZ) is a type of cytokinin, a class of plant hormones that play a crucial role in various biological processes . Although it has been generally regarded as having little or no activity compared to the highly active trans-zeatin (tZ), recent studies suggest possible roles for cZ . The primary targets of cZ are the cytokinin-inducible genes, which it up-regulates .

Mode of Action

cZ interacts with its targets by inhibiting seminal root elongation . This interaction results in changes in the plant’s growth and development. For instance, in rice, the activities of cZ were found to be comparable to those of tZ .

Biochemical Pathways

The biochemical pathway of cZ involves the prenylation of adenine 37 on specific tRNAs, leading to the formation of isopentenyl adenine (IP)-containing tRNA . This process is catalyzed by tRNA-isopentenyltransferases (tRNA-IPTs) .

Pharmacokinetics

The pharmacokinetics of cZ involve its metabolism in plants. Tracer experiments have shown that exogenously supplied cZ-riboside is mainly converted into cZ derivatives but scarcely into tZ derivatives . This indicates that isomerizations of cZ derivatives into tZ derivatives are a minor pathway in rice cytokinin metabolism .

Result of Action

The action of cZ has a physiological impact on the growth and development of plants . For instance, in rice, overexpression of the cZ- O -glucosyltransferase genes resulted in short-shoot phenotypes, delay of leaf senescence, and decrease in crown root number .

Action Environment

The action, efficacy, and stability of cZ can be influenced by environmental factors. Furthermore, studies have suggested that cZ might play a role in plant responses to biotic and abiotic stresses .

Eigenschaften

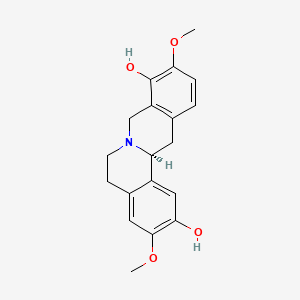

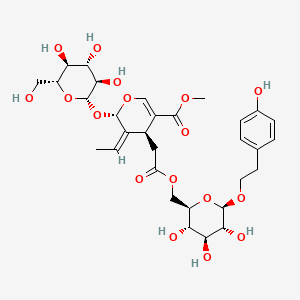

IUPAC Name |

(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-UQCOIBPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=NC=NC2=C1NC=N2)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318462 | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Zeatin | |

CAS RN |

32771-64-5 | |

| Record name | cis-Zeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32771-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32771-64-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary biological function of cis-zeatin?

A1: Cis-zeatin, like other cytokinins, regulates various aspects of plant growth and development. It plays a role in cell division, shoot and root development, leaf senescence, and responses to environmental stresses. [, , , ]

Q2: How does cis-zeatin interact with its target in plants?

A2: Cis-zeatin is perceived by specific histidine kinase receptors, such as ZmHK1 in maize and, to a lesser extent, AHK4/CRE1/WOL in Arabidopsis. [] Binding of cZ to these receptors initiates a signaling cascade, ultimately leading to changes in gene expression and physiological responses. [, ]

Q3: What is the role of cis-zeatin in plant stress responses?

A4: Cis-zeatin plays a role in plant adaptation to abiotic stresses. In rice, heat stress applied to leaves or roots led to increased cZ levels in different plant parts, suggesting its involvement in systemic stress signaling. [] Additionally, cZ promotes root growth and root hair elongation under phosphate starvation, enhancing nutrient acquisition. []

Q4: What is the molecular formula and weight of cis-zeatin?

A5: The molecular formula of cis-zeatin is C12H15N5O. It has a molecular weight of 245.28 g/mol. []

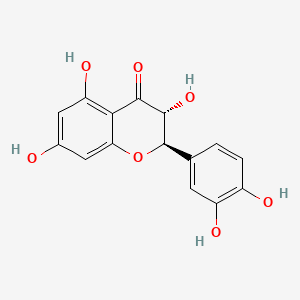

Q5: How is cis-zeatin structurally different from trans-zeatin?

A6: Both are isomers, differing in the orientation of the hydroxyl group on the N6-side chain. In cis-zeatin, the hydroxyl group is on the same side of the double bond as the adenine ring (Z configuration), while in trans-zeatin, it is on the opposite side (E configuration). [, , ]

Q6: Are there spectroscopic methods to distinguish cis-zeatin from its trans isomer?

A7: Yes, spectroscopic techniques like NMR and IR spectroscopy can differentiate between cis- and trans-zeatin. These methods rely on differences in the chemical environment and vibrational modes caused by the distinct spatial arrangements of atoms in the isomers. [, ]

Q7: How is cis-zeatin biosynthesized in plants?

A8: Cis-zeatin biosynthesis mainly occurs through the degradation of tRNA, which contains cZ ribosides as structural components. [, ] Additionally, some plants may possess specific enzymes that catalyze the formation of cZ from its precursors. []

Q8: Is cis-zeatin converted to trans-zeatin in plants?

A9: While the possibility of direct cZ to tZ conversion has been proposed, studies in rice suggest that such isomerization is a minor pathway. [] Tracer experiments showed limited conversion of cZ-riboside to tZ derivatives, implying a distinct metabolic fate for each isomer. []

Q9: How are cis-zeatin levels regulated in plants?

A10: Like other cytokinins, cZ levels are tightly regulated through a balance of biosynthesis, degradation, and conjugation. Enzymes like cZ-O-glucosyltransferases (cZOGTs) play a role in cZ homeostasis by catalyzing its conjugation to glucose, forming less active forms. []

Q10: What are the potential applications of cis-zeatin in agriculture?

A11: Understanding cZ's role in plant development and stress responses could be leveraged for agricultural improvements. For instance, modulating cZ levels or signaling pathways might enhance crop tolerance to abiotic stresses like drought, salinity, or nutrient deficiency. [, ]

Q11: What are the future directions for cis-zeatin research?

A12: Further research is needed to fully elucidate cZ's mode of action, downstream targets, and interactions with other signaling pathways. This knowledge will be crucial for developing strategies to manipulate cZ activity for agricultural applications and beyond. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.